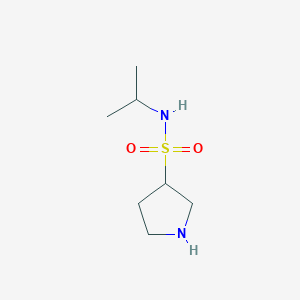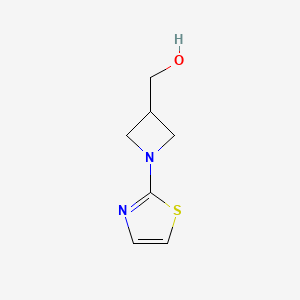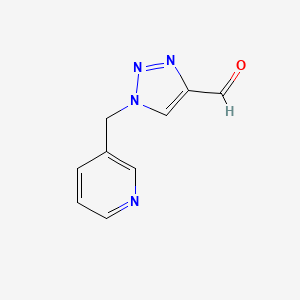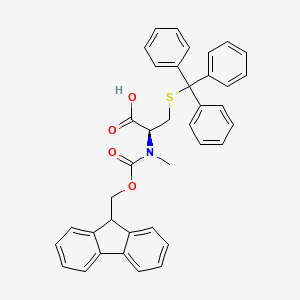
Fmoc-N-Me-D-Cys(Trt)-OH
Übersicht
Beschreibung
“Fmoc-N-Me-D-Cys(Trt)-OH” is a peptide synthesizer used in the field of chemistry to create peptides with specific properties. It’s a protected form of L-cysteine used in the solid-phase synthetic preparation of peptides .
Synthesis Analysis
The synthesis of “Fmoc-N-Me-D-Cys(Trt)-OH” involves a multi-step reaction with two steps. The first step is carried out in acetonitrile at 60°C for 0.5 hours, and the second step is carried out in acetonitrile at 0°C for 1 hour .Molecular Structure Analysis
The molecular formula of “Fmoc-N-Me-D-Cys(Trt)-OH” is C38H33NO4S, and its molecular weight is 599.74 . The IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid .Chemical Reactions Analysis
“Fmoc-N-Me-D-Cys(Trt)-OH” is used in the thioesterification of peptides . The residue attached to the amino group of N-methylcysteine can migrate to the cysteinyl thiol group, resulting in the formation of a peptide thioester .Physical And Chemical Properties Analysis
“Fmoc-N-Me-D-Cys(Trt)-OH” has a predicted boiling point of 746.0±60.0 °C and a predicted density of 1.260±0.06 g/cm3 . It has a low GI absorption and is not BBB permeant . It is also a CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibitor .Wissenschaftliche Forschungsanwendungen
Acid-labile Cys-protecting Groups
The development of acid-labile Cys-protecting groups, such as those based on Fmoc-Cys derivatives, is crucial for the Fmoc/tBu strategy in peptide synthesis. These groups, including the S-Trt (trityl) group, are essential for the regioselective construction of disulfide bonds, a critical aspect in the formation of biologically active peptides and proteins. The compatibility of these groups with standard peptide synthesis protocols enables efficient and selective formation of complex peptide structures (Góngora-Benítez et al., 2012).
Chemical Protein Synthesis
The use of Fmoc-N-Me-D-Cys(Trt)-OH in chemical protein synthesis, particularly through methods like native chemical ligation, highlights its importance in constructing proteins with precise structural and functional properties. This approach allows for the synthesis of proteins by convergent and one-pot ligations, significantly streamlining the synthesis process and enhancing the efficiency of producing proteins with specific functionalities (Kar et al., 2020).
Solid-phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-N-Me-D-Cys(Trt)-OH serves as a key building block for introducing cysteine residues into peptides. Its acid-lability and compatibility with Fmoc chemistry make it a valuable tool for synthesizing peptides with complex structures, including cyclic peptides and those containing disulfide bridges. This capability is crucial for creating peptides with specific biological activities, such as antimalarial compounds (Fagúndez et al., 2018).
Advanced Material Development
The application of Fmoc-N-Me-D-Cys(Trt)-OH extends beyond traditional peptide synthesis to the development of advanced materials with biomedical applications. For example, the creation of antibacterial composite materials utilizing Fmoc-decorated nanoassemblies demonstrates the compound's potential in contributing to the development of new materials with specific biological functions (Schnaider et al., 2019).
Safety And Hazards
“Fmoc-N-Me-D-Cys(Trt)-OH” is classified as a warning signal word . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Cys(Trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
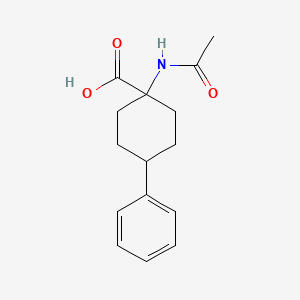
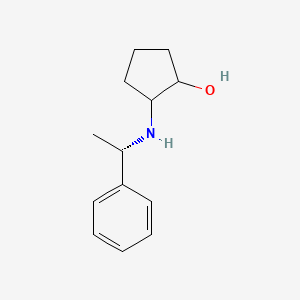
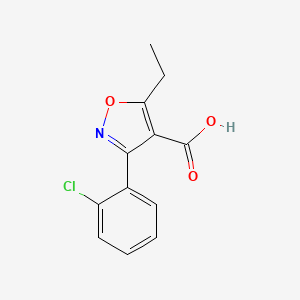

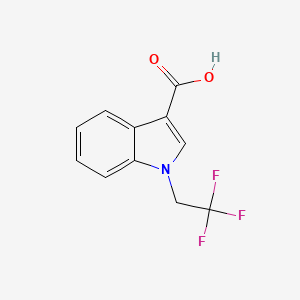
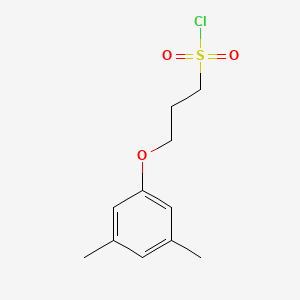
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
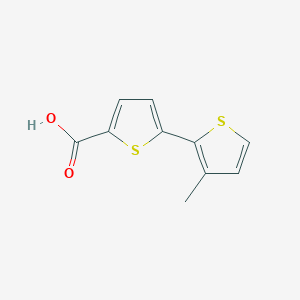
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
